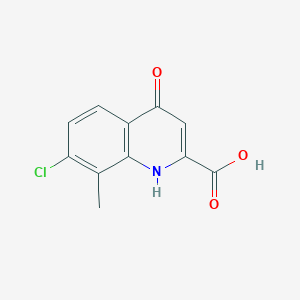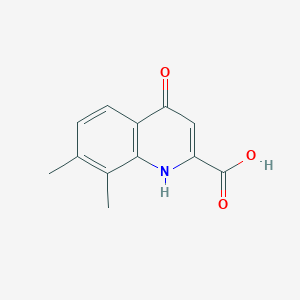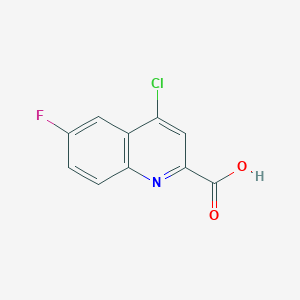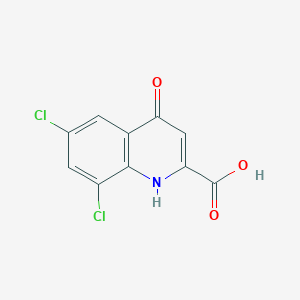
6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a quinoline derivative with significant biological and chemical properties. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have various applications in medicine, food, catalysts, dyes, materials, and electronics. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical structure.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as aniline derivatives or quinoline precursors.
Oxidation: The compound undergoes oxidation to introduce the keto group at the 4-position, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
化学反应分析
Types of Reactions: 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce more oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the keto group to a hydroxyl group.
Substitution: Substitution reactions at the chlorine or carboxylic acid positions can lead to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromyl chloride (CrO₂Cl₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution product
Major Products Formed:
Oxidized Derivatives: Higher oxidation state derivatives of the compound
Reduced Derivatives: Hydroxylated derivatives
Substituted Derivatives: Derivatives with different functional groups at the chlorine or carboxylic acid positions
科学研究应用
Chemistry: This compound is used as a building block in the synthesis of more complex quinoline derivatives, which are valuable in various chemical research areas. Biology: Quinoline derivatives, including this compound, have shown biological activities such as antiviral, anti-inflammatory, and anticancer properties. Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting various diseases. Industry: It is used in the production of dyes, catalysts, and materials due to its unique chemical properties.
作用机制
The mechanism by which 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the derivatives formed from this compound.
相似化合物的比较
6,7-Dichloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (fluoroquinolonic acid)
Uniqueness: 6,8-Dichloro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific chlorine substitution pattern and the presence of the carboxylic acid group at the 2-position. These structural features contribute to its distinct chemical and biological properties compared to other quinoline derivatives.
This comprehensive overview highlights the significance of this compound in various fields, from chemical synthesis to potential therapeutic applications. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.
属性
IUPAC Name |
6,8-dichloro-4-oxo-1H-quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5Cl2NO3/c11-4-1-5-8(14)3-7(10(15)16)13-9(5)6(12)2-4/h1-3H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDMWZNNUSRHDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C=C(N2)C(=O)O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-bromophenyl)methyl]oxolan-3-amine](/img/structure/B7861770.png)
![2-[(3E)-oxolan-3-ylidene]acetonitrile](/img/structure/B7861773.png)



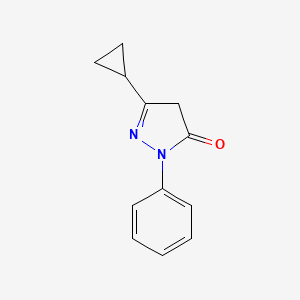
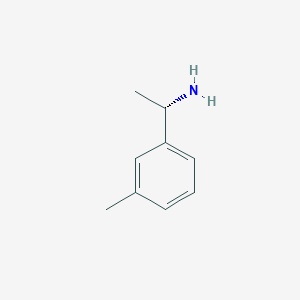
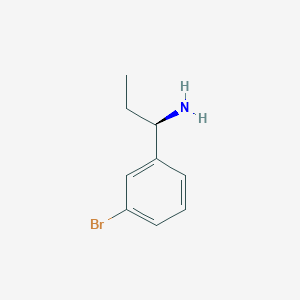
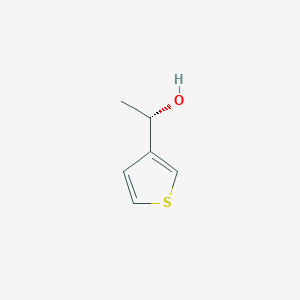
![(1R)-1-[2-(difluoromethoxy)-4-fluorophenyl]ethan-1-amine](/img/structure/B7861833.png)
